molecular formula C12H13N3O B374175 N-(2,3-dimethylquinoxalin-6-yl)acetamide CAS No. 19031-45-9

N-(2,3-dimethylquinoxalin-6-yl)acetamide

Cat. No.: B374175
CAS No.: 19031-45-9
M. Wt: 215.25g/mol
InChI Key: UPQVQCOBKSXQMP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylquinoxalin-6-yl)acetamide is a quinoxaline derivative characterized by a dimethyl-substituted quinoxaline core linked to an acetamide group at the 6-position. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

CAS No.

19031-45-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)acetamide

InChI

InChI=1S/C12H13N3O/c1-7-8(2)14-12-6-10(15-9(3)16)4-5-11(12)13-7/h4-6H,1-3H3,(H,15,16)

InChI Key

UPQVQCOBKSXQMP-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Quinoxaline Core Modifications

  • This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility. Synthesis involves nitro-group reduction, acetylation, and subsequent functionalization (e.g., with thiouracil or benzimidazole thiols). Yields for these derivatives are high (~90%), with melting points (MP) ranging from 230–246°C.
  • Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Replacement of quinoxaline with benzothiazole alters electronic properties due to sulfur and trifluoromethyl groups.
  • Chloroacetamide Derivatives (e.g., 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide): The chloroacetamide moiety enhances reactivity for nucleophilic substitution, enabling conjugation with thiols or amines. This contrasts with the non-halogenated acetamide in the target compound, which may prioritize hydrogen bonding over covalent interactions.

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups (IR Peaks, cm⁻¹)
2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide 244–246 92 NH (3284), C=O (1676), C-N (1600), C-S (1314)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide N/A N/A CF₃, C=O, benzothiazole ring
2-Chloro-N-[(2-oxotetrahydroquinolin-6-yl)methyl]acetamide N/A N/A Cl, C=O, NH

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